molecular formula C34H30N4O4Zn-2 B151258 Protoporphyrin IX containing ZN CAS No. 15442-64-5

Protoporphyrin IX containing ZN

Cat. No. B151258
CAS RN: 15442-64-5
M. Wt: 624 g/mol
InChI Key: FUTVBRXUIKZACV-RGGAHWMASA-L
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Description

Protoporphyrin IX containing Zn Description

Protoporphyrin IX containing Zn(II), also known as Zn-protoporphyrin IX (ZPP), is a metalloporphyrin that has been studied for various applications due to its unique chemical and physical properties. It is a derivative of protoporphyrin IX, where a zinc ion is coordinated in the center of the porphyrin ring. This compound has been of interest in fields ranging from biomedicine to materials science .

Synthesis Analysis

The synthesis of ZPP can be achieved through different methods. One approach involves the use of peptide nanotubes as templates to form metalloporphyrin coatings via hydrogen bonds, leading to the production of metalloporphyrin nanotubes . Another method includes the establishment of a model experiment system using myoglobin, meat, and antibiotics under anaerobic conditions to form ZPP in Parma ham, suggesting the involvement of endogenous enzymes and microorganisms in its formation . Additionally, ZPP has been synthesized as adamantane derivatives and metallated with zinc for use in anticancer photodynamic therapy .

Molecular Structure Analysis

The molecular structure of ZPP is characterized by the coordination of a zinc ion at the center of the protoporphyrin IX ring. Studies have shown that the organization of ZPP in solid substrates is of significant interest due to its biological and practical importance. For instance, ZPP has been successfully incorporated into a silica-based transparent organic-inorganic hybrid material using the sol-gel method . The molecular structure allows for the formation of intermolecular hydrogen bonds and potential charge-transfer interactions .

Chemical Reactions Analysis

ZPP is involved in various chemical reactions, including the formation of complexes with peptide nanotubes and the encapsulation in sol-gel glass . It also participates in electron-transfer processes, as indicated by the determination of inner-sphere electron-transfer reorganization energies . The attachment of ZPP to nanostructured ZnO surfaces has been characterized, revealing the importance of carboxyl groups for anchoring the molecules and the potential for metalation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of ZPP have been extensively studied. For example, the quantitative determination of ZPP in Parma ham was performed using high-performance liquid chromatography (HPLC), which provided insights into its concentration in food products . The spectroscopic properties of ZPP have been investigated, showing its potential for applications in single molecule fluorescence studies due to its high fluorescence quantum yields . Additionally, the photodynamic activity of ZPP derivatives against cancer cell lines has been tested, demonstrating its potential in photodynamic therapy .

Scientific Research Applications

1. Food Technology and Quality Analysis

Zinc-protoporphyrin IX (ZnPP) has significant applications in food technology. For instance, ZnPP is a major red pigment in dried hams like Parma ham, which are made without nitrates. Techniques have been developed for measuring ZnPP-promoting activity in meat, which helps in understanding the color formation and quality of these food products (Benedini, Raja, & Parolari, 2008). Additionally, studies have been conducted to understand the formation of ZnPP in such hams, providing insights into the processing and quality of nitrite-free dry-cured meats (Wakamatsu, Okui, Ikeda, Nishimura, & Hattori, 2004).

2. Nanotechnology

In the field of nanotechnology, Protoporphyrin IX Zn(II) has been used to create metalloporphyrin coatings on peptide nanotubes. This application shows potential for developing nanoscale chemical sensors or photonics (Matsui & MacCuspie, 2001).

3. Spectroscopy and Fluorescence Studies

Protoporphyrin IX and its Zn derivatives are studied for their potential in high-resolution techniques like single molecule fluorescence spectroscopy. These compounds, due to their high fluorescence quantum yields, are suitable for studying the active sites of proteins (Hu, Geissinger, & Woehl, 2011).

4. Photodynamic Therapy in Medicine

ZnPP has been explored for its potential in photodynamic therapy, particularly in targeting cancer cells. For example, it has been studied for its ability to inhibit cyclin D1 expression, which is significant in the context of tumor growth suppression (La, Fernando, Wang, Salahudeen, Yang, Lin, Wright, & Dennery, 2009). Additionally, research on ZnPP derivatives encapsulated in water-soluble polymers shows promising results in tumor therapy due to their enhanced phototoxic effects (Regehly, Greish, Rancan, Maeda, Böhm, & Röder, 2007).

Safety And Hazards

Protoporphyrin IX containing ZN is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

The contents of cellular Protoporphyrin IX containing ZN be enhanced with the nutrient supply from riverine inputs and sediment suspensions, which thereafter dictate the productivity of phytoplankton and bacteria in coastal waters .

properties

IUPAC Name

zinc;3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34N4O4.Zn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTVBRXUIKZACV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C(=C3CCC(=O)O)C)CCC(=O)O.[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32N4O4Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Protoporphyrinato ZINC

CAS RN

15442-64-5
Record name Zincate(2-), [7,12-diethenyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoato(4-)-.kappa.N21,.kappa.N22,.kappa.N23,.kappa.N24]-, hydrogen (1:2), (SP-4-2)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dihydrogen [3,8,13,17-tetramethyl-7,12-divinyl-21H,23H-porphine-2,18-dipropionato(4-)-N21,N22,N23,N24]zincate(4-)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.853
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AT Bender - 2001 - search.proquest.com
… However reconstitution with protoporphyrin IX containing Zn, Mn, or Sn dimerized almost as much nNOS as Fe protoporphyrin IX. Reconstitution with Co protoporphyrin IX was unique in …
Number of citations: 3 search.proquest.com

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